molecular formula C14H19NO6 B8504513 6-(4,5-Dimethoxy-2-nitrophenyl)hexanoic acid CAS No. 90429-12-2

6-(4,5-Dimethoxy-2-nitrophenyl)hexanoic acid

Cat. No. B8504513
M. Wt: 297.30 g/mol
InChI Key: LOSWEPANFPBFHD-UHFFFAOYSA-N
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Patent
US06150412

Procedure details

To a solution of 6-(3,4-dimethoxyphenyl)hexanoic acid (2.7 g) in acetic acid (10 ml) was added nitric acid (5.4 ml of a 2 M solution in acetic acid) and the mixture stirred at room temperature for one hour. The mixture was evaporated and the product used as such for the next step. Yield: 3.2 g.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][C:16]([OH:18])=[O:17])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].[N+:19]([O-])([OH:21])=[O:20]>C(O)(=O)C>[CH3:10][O:9][C:8]1[C:3]([O:2][CH3:1])=[CH:4][C:5]([CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][C:16]([OH:18])=[O:17])=[C:6]([N+:19]([O-:21])=[O:20])[CH:7]=1

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)CCCCCC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
COC1=CC(=C(C=C1OC)CCCCCC(=O)O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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